![molecular formula C20H24N4O4 B2673580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034396-63-7](/img/structure/B2673580.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
This compound is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as cytotoxic and anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one study reported the preparation of similar molecules via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve condensation reactions . Further studies are needed to fully understand the chemical reactions specific to “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the solubility of similar compounds was found to be >44.6 ug/mL at pH 7.4 .Scientific Research Applications
Synthesis and Biological Activities
Novel compounds derived from "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" have been synthesized to explore their potential as anti-inflammatory and analgesic agents. For instance, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating potential applications in designing drugs targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimyotonic Agents
Research by Catalano et al. (2008) involved designing conformationally restricted analogues of tocainide as voltage-gated skeletal muscle sodium channel blockers. These analogues showed an increase in potency and use-dependent block, highlighting their potential in developing antimyotonic treatments (Catalano, Carocci, Corbo, et al., 2008).
Polymer Synthesis
The chemical structure of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" contributes to the synthesis of polymers with specific functionalities. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine as side groups, showcasing the versatility of this compound in polymer chemistry and its potential applications in biomedical fields (Hattori & Kinoshita, 1979).
Antipsychotic Agents
Research into heterocyclic carboxamides based on the structure of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" has been conducted to evaluate their potential as antipsychotic agents. Norman et al. (1996) synthesized and evaluated analogues in vitro for their binding to dopamine D2 and serotonin 5-HT2 receptors, indicating the importance of this compound in developing new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have shown promising cytotoxic activity . Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . This suggests that these compounds may induce apoptosis in cancer cells.
Future Directions
Future research could focus on further optimization of the compound to enhance its anticancer activity. For instance, one study suggested replacing the amide moiety of the lead compound with a retro-amide moiety to increase activity . Additionally, the compound could be tested against a wider range of cancer cell lines to assess its therapeutic potential .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13-8-14(2)23-19(22-13)28-16-4-3-7-24(11-16)20(25)21-10-15-5-6-17-18(9-15)27-12-26-17/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCOSBIGLYMQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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